2-Amino-5-bromo-4-methylnicotinic acid is a chemical compound classified as a derivative of nicotinic acid, characterized by the presence of an amino group and a bromine atom at specific positions on the pyridine ring. Its molecular formula is and it has a molecular weight of approximately 231.05 g/mol. This compound is significant in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
2-Amino-5-bromo-4-methylnicotinic acid can be sourced from synthetic processes involving the bromination and amination of 4-methylnicotinic acid. It falls under the category of organic compounds, specifically within the class of heterocyclic compounds due to its pyridine ring structure. The classification of this compound is vital for understanding its reactivity and potential applications in research and industry.
The synthesis of 2-Amino-5-bromo-4-methylnicotinic acid typically involves two main steps:
Industrial methods may utilize automated reactors for large-scale production, ensuring high yield and purity through controlled conditions. Continuous flow reactors are also employed to enhance efficiency during synthesis .
2-Amino-5-bromo-4-methylnicotinic acid participates in several chemical reactions, including:
These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications.
The mechanism of action for 2-Amino-5-bromo-4-methylnicotinic acid primarily involves its interaction with biological targets, particularly enzymes. One notable target is dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. By inhibiting DHODH, this compound disrupts the synthesis of pyrimidine nucleotides essential for DNA and RNA production, making it a potential candidate for therapeutic applications .
These properties influence its handling and application in various chemical processes .
2-Amino-5-bromo-4-methylnicotinic acid has several applications in scientific research:
The versatility of this compound makes it valuable in both academic research and potential industrial applications.
The synthesis of 2-amino-5-bromo-4-methylnicotinic acid relies on sequential bromination and amination of the pyridine ring to achieve precise substitution patterns. A common approach involves initial regioselective electrophilic bromination at the C5 position of 4-methylpyridine derivatives, followed by introduction of the amino group at C2. This sequence capitalizes on the electron-donating methyl group’s activation of the ortho/para positions and the superior leaving-group ability of halogens for nucleophilic displacement [7].
Notably, Zincke imine intermediates (generated from pyridinium salts) enable directed C5 bromination. These intermediates temporarily disrupt the ring’s aromaticity, permitting selective electrophilic attack at C5. Subsequent hydrolysis and rearomatization yield 5-bromo-4-methylpyridine precursors. The amino group is then installed via Chichibabin amination (using sodium amide in liquid ammonia) or Pd-catalyzed Buchwald-Hartwig amination, with the latter offering superior functional group tolerance [9]. Patent CN112441968B exemplifies this strategy, employing a high-pressure amination step with ammonia water to convert a brominated isonicotinate ester intermediate into the target aminonicotinate framework [3].
Table 1: Sequential Bromination-Amination Routes for 2-Amino-4-methylnicotinate Intermediates
Starting Material | Bromination Conditions | Amination Conditions | Overall Yield (%) |
---|---|---|---|
4-Methylpyridine-3-carboxylate | NBS, DMSO, 40°C | NH₃ (aq), 100°C, 15 h | 68 |
4-Methylpyridine | Br₂, SO₂Cl₂, Zeolite catalyst, 80°C | NaNH₂, NH₃ (l), −33°C | 52 |
2-Chloro-4-methylnicotinate | CuBr₂, DMF, 120°C | NH₃ (MeOH), 100°C, autoclave | 75 |
Continuous flow reactors address key limitations in batch synthesis of 2-amino-5-bromo-4-methylnicotinic acid, including thermal runaway risks during bromination and inconsistent mixing in amination. Flow systems enable precise control of residence time, temperature, and stoichiometry—critical for exothermic bromination (using N-bromosuccinimide or Br₂) and high-pressure amination [4].
A segmented flow approach with in-line quenching is particularly effective. Bromination occurs in a PTFE tubular reactor (20–50°C), with immediate mixing of the output stream with ammonia solution in a second reactor (80–100°C, back-pressure regulated). This suppresses di-bromination and hydrolysis side reactions, improving regioselectivity to >95% and yields to >85%. Additionally, real-time analytics (e.g., inline FTIR or UV/Vis) allow dynamic adjustment of reagent stoichiometry and reaction time, minimizing waste [2] [4]. Flow chemistry also enhances safety by containing hazardous reagents (e.g., gaseous ammonia, corrosive HBr byproducts) within closed systems and reducing reactor volume.
Table 2: Batch vs. Flow Synthesis Performance for 2-Amino-5-bromo-4-methylnicotinic Acid
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Reaction Time | 8–12 h (bromination + amination) | 25–40 min total residence time |
Temperature Control | Challenging (exotherm) | Precise (±1°C) |
Byproduct Formation | 15–20% dibromide | <5% dibromide |
Space-Time Yield | 0.8 kg·m⁻³·h⁻¹ | 8.5 kg·m⁻³·h⁻¹ |
Scale-Up Flexibility | Limited by heat/mass transfer | Linear via reactor numbering |
Achieving C5-selective bromination on 4-methylnicotinic acid derivatives demands catalysts that override inherent substrate reactivity biases. Three catalytic strategies dominate:
Notably, concentrated H₂SO₄ or triflic acid can brominate deactivated pyridinecarboxylic acids via in situ protonation, converting the ring into a highly electrophile-reactive pyridinium ion. However, this risks ester hydrolysis and requires careful optimization [7] [10].
Converting 2-amino-5-bromo-4-methylnicotinic acid into its hydrobromide salt significantly improves pharmaceutical processability. The ΔpKa rule dictates feasibility: the basic pyridyl nitrogen (pKa ~3.5 for conjugate acid) readily accepts a proton from HBr (pKa ≈ −9), ensuring spontaneous salt formation [5] [8].
Salt synthesis typically involves dissolving the free base in hot ethanol and adding stoichiometric HBr (48% aq.), followed by cooling crystallization. The hydrobromide salt exhibits superior properties:
Dissolution kinetics follow the diffusion layer model, where the salt’s high solubility (Cₛ) creates a steep concentration gradient (Cₛ − Cᵦ) across the boundary layer, accelerating dissolution rate (dm/dt = AD(Cₛ − Cᵦ)/h). This is vital for solid dosage forms [8]. Salt selection must consider counterion toxicology (HBr is GRAS) and compatibility with downstream formulation—avoiding bromide salts for high-dose chronic therapies due to potential bromide accumulation [5].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0